4-(2-Chloro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid
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Overview
Description
4-(2-Chloro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is a compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of a chloro-substituted benzylidene group attached to a tetrahydroacridine carboxylic acid moiety. Schiff bases are known for their diverse applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid typically involves the condensation reaction between 2-chlorobenzaldehyde and 1,2,3,4-tetrahydroacridine-9-carboxylic acid. The reaction is usually carried out in the presence of a catalyst such as piperidine or pyridine under controlled temperature conditions . The reaction mixture is stirred continuously to ensure complete condensation, and the product is then purified through recrystallization or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of eco-friendly solvents and catalysts is often preferred to minimize environmental impact. The reaction conditions, such as temperature and stirring time, are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced forms of the compound. Substitution reactions can result in derivatives with different functional groups replacing the chloro group .
Scientific Research Applications
4-(2-Chloro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-Chloro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which may enhance its biological activities. The presence of the chloro group and the Schiff base moiety contributes to its reactivity and ability to interact with various molecular targets .
Comparison with Similar Compounds
Similar Compounds
N-Benzylideneaniline: Another Schiff base with similar structural features.
2-Chlorobenzylidenemalononitrile: A compound with a similar benzylidene group but different functional groups.
3-((4-Hydroxybenzylidene)amino)-2-methylquinazolin-4(3H)-one: A Schiff base with different substituents but similar reactivity.
Uniqueness
4-(2-Chloro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is unique due to its specific combination of a chloro-substituted benzylidene group and a tetrahydroacridine carboxylic acid moiety. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C21H16ClNO2 |
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Molecular Weight |
349.8 g/mol |
IUPAC Name |
(4E)-4-[(2-chlorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid |
InChI |
InChI=1S/C21H16ClNO2/c22-17-10-3-1-6-13(17)12-14-7-5-9-16-19(21(24)25)15-8-2-4-11-18(15)23-20(14)16/h1-4,6,8,10-12H,5,7,9H2,(H,24,25)/b14-12+ |
InChI Key |
XWSGVLPMCPZSSJ-WYMLVPIESA-N |
Isomeric SMILES |
C1C/C(=C\C2=CC=CC=C2Cl)/C3=NC4=CC=CC=C4C(=C3C1)C(=O)O |
Canonical SMILES |
C1CC(=CC2=CC=CC=C2Cl)C3=NC4=CC=CC=C4C(=C3C1)C(=O)O |
Origin of Product |
United States |
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